N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide
Description
N-(2-(Thiophen-3-yl)benzyl)cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a benzyl group substituted at the 2-position with a thiophen-3-yl moiety. Cyclopropanecarboxamides are of significant interest in medicinal and materials chemistry due to the unique steric and electronic properties imparted by the strained cyclopropane ring.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(11-5-6-11)16-9-12-3-1-2-4-14(12)13-7-8-18-10-13/h1-4,7-8,10-11H,5-6,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZZFBMSEBIWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=CC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzyl Thiophene Intermediate: This step involves the reaction of thiophene with benzyl halides under basic conditions to form the benzyl thiophene intermediate.
Cyclopropanecarboxamide Formation: The benzyl thiophene intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the cyclopropanecarboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide and two structurally related cyclopropanecarboxamides:
Key Observations:
However, the chloro and trifluoropropenyl groups in the latter could increase lipophilicity, affecting membrane permeability . TAK-632’s benzo[d]thiazol core and fluorinated substituents suggest optimization for central nervous system (CNS) penetration, a common strategy in neuropharmacology .
Synthetic Methodologies :
- The compound in was synthesized and characterized via single-crystal X-ray diffraction, highlighting the importance of structural validation for steric analysis .
- TAK-632 ’s synthesis via a patented method underscores scalability for pharmaceutical development .
Data Tables
Table 1: Electronic and Steric Properties (Hypothetical Analysis)
| Compound | π-Stacking Potential | LogP (Predicted) | Steric Hindrance |
|---|---|---|---|
| N-(2-(Thiophen-3-yl)benzyl)cyclopropanecarboxamide | Moderate (thiophene) | ~3.2 | Low |
| (E)-3-(2-Chloro-...)cyclopropanecarboxamide | Low (aliphatic substituents) | ~4.1 | High (dimethyl, diphenyl) |
| TAK-632 | High (aromatic cores) | ~3.8 | Moderate (bulky acetamido group) |
Note: Predicted values based on substituent contributions.
Biological Activity
N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide is a compound characterized by its unique structural features, including a thiophene ring, a benzyl moiety, and a cyclopropanecarboxamide group. These elements contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Thiophene Ring : Provides electronic properties beneficial for biological interactions.
- Benzyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Cyclopropanecarboxamide : Contributes to the compound's ability to interact with various biological targets.
The biological activity of N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π stacking interactions, while the cyclopropanecarboxamide group is capable of forming hydrogen bonds with target proteins. This interaction profile suggests potential pathways for modulation of protein activity, leading to various biological effects.
Anticancer Properties
Recent studies have indicated that compounds featuring thiophene moieties exhibit significant anticancer activity. For instance, a related compound demonstrated potent antiproliferative effects against several cancer cell lines, including A549 (lung cancer), OVACAR (ovarian cancer), and CAKI-1 (renal cancer) with GI50 values in the low micromolar range. The mechanism involved cell cycle arrest and apoptosis induction through pathways involving caspases and tubulin polymerization inhibition .
| Cell Line | GI50 (μM) | LC50 (μM) | Mechanism |
|---|---|---|---|
| A549 | 2.01 | >70 | Cell cycle arrest |
| OVACAR-4 | 2.27 | >70 | Apoptosis induction |
| CAKI-1 | 0.69 | >70 | Inhibition of tubulin |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of thiophene compounds can exhibit significant antibacterial and antifungal activities. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Antiproliferative Activity Study : A study synthesized various thiophene-containing compounds and evaluated their anticancer effects using cell proliferation assays. The results highlighted that certain derivatives exhibited broad-spectrum activity with minimal cytotoxicity, suggesting their potential as therapeutic agents .
- Mechanistic Insights : Further studies demonstrated that the compound could induce G2/M phase cell cycle arrest in cancer cells, coupled with early apoptosis markers. This was supported by in vivo studies showing reduced tumor growth in murine models treated with similar thiophene derivatives .
Comparison with Related Compounds
N-(2-(thiophen-3-yl)benzyl)cyclopropanecarboxamide can be compared to other compounds containing different heterocycles:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| N-(2-(thiophen-2-yl)benzyl)carboxamide | Thiophene at position 2 | Similar anticancer properties |
| N-(2-(furan-3-yl)benzyl)carboxamide | Furan ring instead of thiophene | Different activity profile |
| N-(2-(pyridin-3-yl)benzyl)carboxamide | Pyridine ring | Varies significantly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
